N-{4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
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Description
N-{4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C24H21FN4O3S2 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.10391105 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-{4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is vital for the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . This disruption leads to the bacterium’s inability to maintain its cell wall, resulting in its death .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting cell wall biosynthesis, the bacterium cannot survive .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors.
Properties
IUPAC Name |
N-[4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-8-11-21-22(16-18)33-24(26-21)29-14-12-28(13-15-29)23(30)17-6-9-19(10-7-17)27-34(31,32)20-4-2-1-3-5-20/h1-11,16,27H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDVMYUGMOPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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